Bis(3,3,3-trifluoropropyl)ether is a fluorinated ether compound characterized by its unique trifluoropropyl groups. This compound is notable for its potential applications in various scientific fields, particularly in materials science and organic synthesis. The chemical structure consists of two 3,3,3-trifluoropropyl groups connected by an ether linkage, which imparts distinctive properties to the compound.
The compound can be synthesized from various precursors, including halogenated hydrocarbons and alcohols, through several synthetic routes. It is often derived from the trifluoropropyl derivatives that are utilized in advanced materials and specialty chemicals.
Bis(3,3,3-trifluoropropyl)ether belongs to the class of organofluorine compounds and ethers. Its classification is significant due to the unique properties imparted by the fluorinated groups, which enhance chemical stability and alter physical characteristics.
The synthesis of bis(3,3,3-trifluoropropyl)ether can be achieved through several methods:
The synthesis typically requires controlled conditions to manage the reactivity of fluorinated compounds. For example, using an inert atmosphere (nitrogen or argon) during reactions helps prevent unwanted side reactions.
The molecular structure of bis(3,3,3-trifluoropropyl)ether can be represented as follows:
This structure illustrates two trifluoropropyl units connected by an ether oxygen atom.
Bis(3,3,3-trifluoropropyl)ether participates in various chemical reactions typical of ethers:
Due to the electronegative fluorine atoms, the compound exhibits increased stability against hydrolysis compared to non-fluorinated ethers.
The mechanism of action for bis(3,3,3-trifluoropropyl)ether in chemical reactions typically involves:
Kinetic studies may reveal activation energies and reaction rates specific to this compound when subjected to various nucleophiles or electrophiles.
Relevant data indicate that its unique properties stem from the presence of trifluoromethyl groups which enhance hydrophobicity and chemical resistance.
Bis(3,3,3-trifluoropropyl)ether finds applications in:
The versatility of bis(3,3,3-trifluoropropyl)ether makes it a valuable compound in both research and industrial applications.
Radical-mediated chlorination of 3,3,3-trifluoropropene (TFP) serves as a foundational route to bis(3,3,3-trifluoropropyl)ether precursors. This approach exploits the electron-deficient nature of the fluoroalkene to facilitate anti-Markovnikov addition across the double bond. In a representative procedure, TFP undergoes bromo-acetoxylation when treated with bromine and acetic acid in the presence of silver acetate catalyst. This reaction yields 2-bromo-3,3,3-trifluoropropyl acetate in quantitative yields under carefully controlled conditions [2]. Subsequent hydrolysis generates the unstable bromohydrin intermediate (2-bromo-3,3,3-trifluoropropan-1-ol), which serves as a critical precursor for etherification. The radical pathway demonstrates remarkable functional group tolerance and avoids the regioselectivity challenges associated with electrophilic additions to fluorinated olefins.
Industrial implementation employs continuous-flow reactors with UV irradiation sources to maintain radical chain propagation. Stainless steel or nickel-lined reactors resist hydrogen fluoride byproducts formed during dehydrohalogenation steps. Precise temperature control (40-60°C) maximizes selectivity for the monoadduct while suppressing oligomerization and over-chlorination. Reaction parameters must balance conversion efficiency against potential corrosion from halogen acids, necessitating specialized metallurgy in reactor design [3].
Table 1: Radical Chlorination Parameters for TFP Functionalization
Reaction Stage | Reagents/Conditions | Intermediate | Yield | Key Challenges |
---|---|---|---|---|
Bromo-acetoxylation | Br₂, HOAc, AgOAc, 25°C | 2-Bromo-3,3,3-trifluoropropyl acetate | Quantitative | Bromine stoichiometry control |
Hydrolysis | H₂O, 60°C | 2-Bromo-3,3,3-trifluoropropan-1-ol | 90% | Thermal instability of product |
Dehydrohalogenation | NaOH, <5°C | 3,3,3-Trifluoropropene oxide | 63% (overall) | Epoxide ring-opening side reactions |
Ultraviolet radiation enables direct coupling of 3,3,3-trifluoropropyl alcohol derivatives without metal catalysts, leveraging photochemical excitation to generate alkoxy radicals. This method employs mercury vapor lamps (254 nm) in anhydrous aprotic solvents to initiate hydrogen abstraction from the alcohol precursor, forming radicals that undergo recombination to form the symmetrical ether. The photochemical route demonstrates particular advantages for avoiding acid- or base-sensitive byproducts that complicate purification of fluorinated compounds [5].
Critical parameters include wavelength selection, photon flux density, and alcohol concentration. Optimal conversion occurs at 15-20% substrate concentration in cyclohexane, with quantum yields enhanced by triplet sensitizers. The reaction proceeds through a radical chain mechanism: UV homolysis of di-tert-butyl peroxide generates tert-butoxyl radicals, which abstract hydrogen from 3,3,3-trifluoropropan-1-ol to produce the β-trifluoromethyl-substituted alkyl radical. Radical coupling then yields the bis(ether) product. This method achieves 70-75% selectivity for the target ether when conducted at 80°C with strict exclusion of oxygen, which would otherwise lead to peroxide byproducts [6].
Table 2: UV-Mediated Etherification Optimization Parameters
Variable | Optimal Range | Effect on Yield | Remarks |
---|---|---|---|
Wavelength | 250-260 nm | Maximal radical yield | Hg vapor lamp output |
Temperature | 75-85°C | ↑ yield with temperature | Limited by solvent boiling point |
Oxygen content | <5 ppm | ↓ byproduct formation | Strict exclusion required |
Substrate concentration | 15-20% w/v | ↑ efficiency to plateau | Diffusion-limited coupling |
Reaction time | 4-6 hours | Conversion >90% | Extended time increases side products |
Friedel-Crafts catalysis using boron trifluoride (BF₃) enables efficient intermolecular dehydration of 3,3,3-trifluoropropan-1-ol. The strong Lewis acid coordinates with the alcohol oxygen, facilitating nucleophilic attack by a second alcohol molecule. This method achieves 80-85% conversion to bis(3,3,3-trifluoropropyl)ether at 120°C with 5 mol% catalyst loading. The reaction proceeds through a carbocation intermediate stabilized by β-fluorine hyperconjugation, explaining the unexpected stability of the 3,3,3-trifluoropropyl carbocation compared to non-fluorinated analogs [1].
The Piers-Rubinsztajn reaction catalyzed by tris(pentafluorophenyl)borane (TPFPB) represents a breakthrough in siloxane chemistry with emerging applications in fluorinated ether synthesis. This method employs hydrosilanes as reducing agents in dehydrocarbonative coupling. The mechanism involves TPFPB-mediated hydride transfer from silicon to carbon, generating a silyl cation that activates the alcohol. Subsequent nucleophilic displacement produces the ether linkage with exceptional selectivity. For bis(3,3,3-trifluoropropyl)ether synthesis, TPFPB catalysis (0.5-1 mol%) in dichloromethane at ambient temperature achieves 92% yield within 2 hours. The method's mild conditions prevent β-elimination side reactions common in acid-catalyzed dehydrations of fluorinated alcohols [8].
The catalytic efficiency stems from the extreme Lewis acidity of TPFPB (F⁻ affinity = 379 kJ/mol) combined with its resistance to fluorophilic decomposition. Unlike conventional Brønsted acid catalysts, TPFPB does not promote olefin formation from the alcohol precursor, preserving yield. Catalyst recycling remains challenging due to borane hydrolysis sensitivity, necessitating anhydrous conditions. Recent advances utilize polymer-immobilized TPFPB analogs to enhance recoverability [8].
Industrial production of bis(3,3,3-trifluoropropyl)ether demands optimization across multiple domains: catalyst efficiency, energy intensity, byproduct management, and separation protocols. Continuous-flow reactors supersede batch processes by enabling precise control of residence time distribution—critical for suppressing dialkylene ether byproducts. High-surface-area microreactors with Corrosion-Resistant Alloys (CRA) like Hastelloy C-276 facilitate exothermic etherification at elevated pressures (5-10 bar) while containing corrosive hydrogen fluoride byproducts [5].
Catalyst engineering focuses on enhancing stability and recovery. Heterogenized TPFPB derivatives on mesoporous silica demonstrate five-cycle reusability with <15% activity loss. Fluidized-bed reactors with immobilized catalyst achieve 92% space-time yield at 150°C with vapor-phase reactants. Process intensification via reactive distillation combines reaction and separation in one unit operation, driving equilibrium-limited dehydrations to >95% completion by immediate water removal. This approach reduces energy consumption by 40% compared to sequential reactor-distillation systems [8].
Solvent selection critically influences environmental impact and downstream processing. Perfluorinated solvents like perfluorohexane facilitate easy separation of the fluorophilic product via liquid-liquid extraction but raise environmental concerns. Alternative systems using supercritical carbon dioxide (scCO₂) as reaction medium achieve 99% product recovery through depressurization, eliminating organic solvent residues. Life-cycle assessment indicates scCO₂ processes reduce the E-factor (kg waste/kg product) from 18 to 3.2 compared to traditional solvent-based routes [5].
Table 3: Scalability Comparison of Production Methods
Method | Catalyst Loading | Temperature | Space-Time Yield (kg/m³·h) | E-Factor | Capital Intensity |
---|---|---|---|---|---|
Radical chlorination/etherification | N/A (stoichiometric) | 40-80°C | 8.2 | 25.7 | High (corrosion-resistant materials) |
UV-mediated coupling | Photoinitiator 0.5% | 80°C | 3.1 | 8.9 | Moderate (UV-transparent reactors) |
Homogeneous BF₃ catalysis | 5 mol% | 120°C | 12.5 | 15.2 | Moderate |
TPFPB catalysis | 0.8 mol% | 25°C | 18.7 | 5.3 | Low-moderate |
Reactive distillation | 1.2 mol% (heterogenized) | 150°C | 42.6 | 3.8 | High |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0